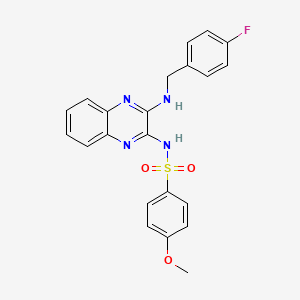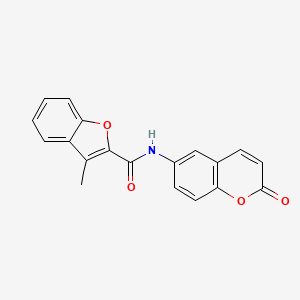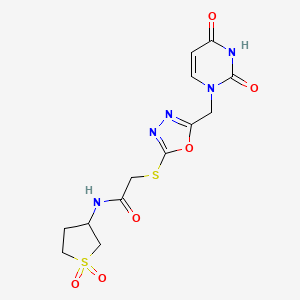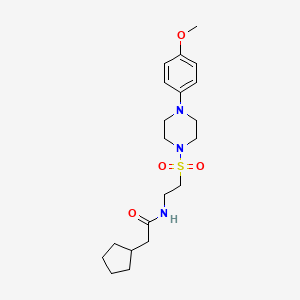![molecular formula C28H31N3O7S B3001644 N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 689753-66-0](/img/no-structure.png)
N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide, is a complex organic molecule that appears to be related to thieno[2,3-d]pyrimidin derivatives. These derivatives are known for their potential biological activities, including anticancer properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin derivatives typically involves multiple steps, starting with simpler precursors such as uracil or thieno[3,2-d]pyrimidin. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was previously chlorinated and condensed with urea . A similar approach might be used for the compound , with modifications to the side chains and functional groups to achieve the desired dimethoxy and dimethyl substitutions.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives is often confirmed using X-ray crystallography, as well as NMR and IR spectroscopy . These techniques allow for the determination of bond lengths, bond angles, and the overall conformation of the molecule. Density functional theory (DFT) calculations are also used to compare the optimized geometric parameters with experimental data, providing a deeper understanding of the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies give insights into the electron-donating and electron-accepting abilities of the molecule . These properties are crucial for understanding how the compound might interact with biological targets or undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin derivatives can be influenced by their molecular structure. The presence of methoxy and methyl groups can affect the molecule's solubility, stability, and overall reactivity. Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, can provide information on the distribution of electronic charge within the molecule, which is important for predicting its interaction with other molecules . Additionally, Hirshfeld surface analysis can quantify intermolecular interactions in the crystal structure, which is relevant for understanding the compound's behavior in the solid state .
Relevant Case Studies
Although the specific compound has not been directly studied in the provided papers, related compounds have shown promising anticancer activity. For example, a derivative with a thieno[3,2-d]pyrimidin core exhibited marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers . These findings suggest that the compound of interest may also possess anticancer properties, which could be explored in future studies.
属性
CAS 编号 |
689753-66-0 |
|---|---|
分子式 |
C28H31N3O7S |
分子量 |
553.63 |
IUPAC 名称 |
2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H31N3O7S/c1-16-17(2)39-27-25(16)26(33)31(20-9-8-19(35-3)14-22(20)37-5)28(34)30(27)15-24(32)29-12-11-18-7-10-21(36-4)23(13-18)38-6/h7-10,13-14H,11-12,15H2,1-6H3,(H,29,32) |
InChI 键 |
VXJDGTPELSXAKP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)


![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)


![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)
![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)

![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)